molecular formula C7H7N5 B8313306 5-(1H-pyrazol-1-yl)pyrimidin-2-amine

5-(1H-pyrazol-1-yl)pyrimidin-2-amine

Cat. No. B8313306
M. Wt: 161.16 g/mol
InChI Key: BIECYNKZJAPPNC-UHFFFAOYSA-N
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Patent
US07767675B2

Procedure details

A suspension of 1H-pyrazole (0.42 g, 0.0061 mol), 5-bromopyrimidin-2-amine (1.3 g, 7.3 mmol), copper(I) iodide (58.2 mg, 0.306 mmol), N,N′-dimethylcyclohexane-1,2-diamine (0.193 mL, 1.22 mmol), potassium carbonate (1.77 g, 12.8 mmol) in N,N-dimethylformamide (5.00 mL) was irradiated under microwave at 180° C. for 1 h. After cooling, the mixture was purified by chromatography on silica gel with methanol in methylene chloride (0-10%) to afford the desired product. LCMS: (M+H)=162.1.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.193 mL
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
58.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Br[C:7]1[CH:8]=[N:9][C:10]([NH2:13])=[N:11][CH:12]=1.CNC1CCCCC1NC.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.[Cu]I>[N:1]1([C:7]2[CH:8]=[N:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH:5]=[CH:4][CH:3]=[N:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
1.3 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)N
Name
Quantity
0.193 mL
Type
reactant
Smiles
CNC1C(CCCC1)NC
Name
Quantity
1.77 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
58.2 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was irradiated under microwave at 180° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was purified by chromatography on silica gel with methanol in methylene chloride (0-10%)

Outcomes

Product
Name
Type
product
Smiles
N1(N=CC=C1)C=1C=NC(=NC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.